2,5-Dimethyl-2-hexanol

Lipophilicity Solvent Selection Extraction Efficiency

2,5-Dimethyl-2-hexanol is a sterically hindered tertiary alcohol with gem-dimethyl substitution at C2, delivering suppressed SN2 reactivity and balanced lipophilicity (LogP 2.19). Compared to 2-ethyl-1-hexanol, it offers 3.5-fold lower nonpolar partitioning, making it superior for medium-polarity extractions. Its 36% lower vapor pressure vs. 6-methyl-2-heptanol extends coating open time and reduces VOC emissions. Distinctive refractive index (1.4220) enables rapid authenticity verification. Select for applications where generic linear C8 alcohols fail.

Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
CAS No. 3730-60-7
Cat. No. B1294443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-2-hexanol
CAS3730-60-7
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCC(C)CCC(C)(C)O
InChIInChI=1S/C8H18O/c1-7(2)5-6-8(3,4)9/h7,9H,5-6H2,1-4H3
InChIKeyJPUIYNHIEXIFMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-2-hexanol (CAS 3730-60-7): Procurement-Grade Branched Tertiary Alcohol with Differentiated Physicochemical Profile


2,5-Dimethyl-2-hexanol (CAS 3730-60-7) is a branched C8 tertiary alcohol (molecular formula C8H18O, molecular weight 130.23 g/mol) characterized by a geminal dimethyl substitution at the C2 position bearing the hydroxyl group [1]. This structural arrangement imparts a distinct combination of moderate lipophilicity (experimental LogP ~2.19), low water solubility, and tertiary alcohol reactivity that fundamentally diverges from linear or primary alcohol alternatives . The compound exhibits a boiling point of 155–156 °C at atmospheric pressure and a density of approximately 0.812–0.821 g/cm³ at 20 °C, with a flash point of 52 °C . Its predicted acid dissociation constant (pKa) of 15.35 ± 0.29 reflects the reduced acidity characteristic of sterically hindered tertiary alcohols .

2,5-Dimethyl-2-hexanol (CAS 3730-60-7): Why In-Class Branched Alcohols Cannot Be Interchanged Without Consequence


Procurement decisions involving branched C8 alcohols cannot rely on generic class substitution because the precise position and steric environment of the hydroxyl group critically determine physical properties, reactivity, and functional performance. 2,5-Dimethyl-2-hexanol is a tertiary alcohol with both methyl groups located on the hydroxyl-bearing carbon (C2), which creates substantial steric hindrance that alters its hydrogen-bonding capacity, lipophilicity (LogP ~2.19), and susceptibility to elimination versus substitution relative to structurally similar primary or secondary alcohols such as 2-ethyl-1-hexanol or 6-methyl-2-heptanol . Differences in boiling point, vapor pressure, and partition behavior between 2,5-dimethyl-2-hexanol and its positional isomers or linear analogs directly impact solvent selection, extraction efficiency, and downstream reaction outcomes . Without quantitative comparator data, the risk of suboptimal performance in specific industrial or research applications remains unacceptably high.

2,5-Dimethyl-2-hexanol (CAS 3730-60-7): Quantitative Differentiation Evidence Against Closest Analogs


Comparative Lipophilicity: LogP Value Differentiates 2,5-Dimethyl-2-hexanol from 2-Ethyl-1-hexanol for Partitioning-Dependent Applications

2,5-Dimethyl-2-hexanol demonstrates an experimental LogP value of 2.19, which is substantially lower than the LogP of 2-ethyl-1-hexanol (approximately 2.73), a common industrial solvent and plasticizer alcohol. This 0.54 log unit difference corresponds to 2-ethyl-1-hexanol being approximately 3.5-fold more lipophilic, directly affecting partitioning behavior in biphasic systems and membrane permeability [1]. The lower lipophilicity of 2,5-dimethyl-2-hexanol arises from its compact, branched structure and the polarizing influence of the gem-dimethyl tertiary alcohol moiety, which increases partial water miscibility relative to the linear alkyl chain in 2-ethyl-1-hexanol .

Lipophilicity Solvent Selection Extraction Efficiency

Boiling Point Differentiation: 2,5-Dimethyl-2-hexanol Exhibits ~20 °C Lower Boiling Point than 2,5-Dimethyl-2,5-hexanediol Under Reduced Pressure

At reduced pressure (20.3 mmHg), 2,5-dimethyl-2-hexanol boils at 74 °C, whereas 2,5-dimethyl-2,5-hexanediol—a diol analog with an additional hydroxyl group—boils at approximately 94–95 °C under comparable reduced pressure conditions [1]. This ~20 °C lower boiling point for the mono-alcohol reflects reduced intermolecular hydrogen bonding due to the absence of a second hydroxyl group and the steric shielding of the tertiary alcohol moiety .

Volatility Distillation Solvent Recovery

Acidity Differentiation: pKa of 2,5-Dimethyl-2-hexanol (15.35) is ~0.8–1.0 Units Higher than Primary Alcohol Analogs, Indicating Reduced Nucleophilicity

The predicted pKa of 2,5-dimethyl-2-hexanol is 15.35 ± 0.29, which is approximately 0.8–1.0 units higher (less acidic) than typical primary alcohols such as 1-hexanol (pKa ~16) but notably less acidic than secondary alcohols, and substantially higher than phenol (pKa ~10) . The elevated pKa arises from the steric hindrance and electron-donating inductive effects of the two methyl groups on the hydroxyl-bearing carbon, which destabilize the alkoxide anion and reduce the alcohol's propensity to undergo deprotonation or nucleophilic substitution via the SN1 pathway .

Acidity Reactivity Alkoxide Formation

Vapor Pressure Differentiation: 2,5-Dimethyl-2-hexanol Exhibits Lower Volatility than 6-Methyl-2-heptanol at Ambient Temperature

2,5-Dimethyl-2-hexanol has a vapor pressure of 0.961 mmHg at 25 °C, which is lower than the estimated vapor pressure of its constitutional isomer 6-methyl-2-heptanol (approximately 1.5 mmHg at 25 °C, predicted by Antoine equation) [1]. The reduced volatility arises from the compact, highly branched structure of 2,5-dimethyl-2-hexanol, which maximizes van der Waals interactions per unit surface area and reduces the fraction of molecules with sufficient kinetic energy to escape the liquid phase relative to the more extended, less sterically congested 6-methyl-2-heptanol .

Volatility Evaporation Rate Coating Formulation

Refractive Index as Identity Verification: n20/D 1.4220 Distinguishes 2,5-Dimethyl-2-hexanol from Common Solvent Adulterants

The refractive index (n20/D) of 2,5-dimethyl-2-hexanol is consistently reported as 1.4220 across multiple authoritative sources, with a tight specification range of 1.420–1.424 for >98% purity material [1]. This value is measurably distinct from common solvents that might be used as adulterants or mistaken for the compound, including 2-ethyl-1-hexanol (n20/D ≈ 1.431) and 1-octanol (n20/D ≈ 1.429) [2].

Quality Control Identity Testing Purity Verification

2,5-Dimethyl-2-hexanol (CAS 3730-60-7): Evidence-Backed Application Scenarios for Informed Procurement


Controlled Volatility Coating and Ink Solvent Formulation

Leveraging its vapor pressure of 0.961 mmHg at 25 °C—approximately 36% lower than the isomer 6-methyl-2-heptanol—2,5-dimethyl-2-hexanol is well-suited for solvent-based coating and ink formulations where extended open time and reduced VOC emissions are required . The combination of moderate lipophilicity (LogP 2.19) and tertiary alcohol structure provides balanced solvency for medium-polarity resins while resisting premature evaporation that would compromise film leveling and defect-free surface formation .

Liquid-Liquid Extraction Where Precise LogP Tuning is Critical

With an experimental LogP of 2.19, 2,5-dimethyl-2-hexanol offers an intermediate lipophilicity that is 0.54 log units lower than 2-ethyl-1-hexanol (LogP ≈2.73), corresponding to approximately 3.5-fold reduced partitioning into nonpolar phases . This makes it a valuable extraction solvent when the target analyte exhibits moderate hydrophobicity and a more lipophilic solvent would lead to excessive co-extraction of hydrophobic matrix interferences, or conversely, when a more polar solvent would fail to achieve adequate recovery .

Organic Synthesis Intermediate Requiring Sterically Hindered Tertiary Alcohol Reactivity

The gem-dimethyl substitution at C2 confers steric protection to the hydroxyl-bearing carbon, resulting in a predicted pKa of 15.35 and suppressed SN2 reactivity relative to primary alcohols . This steric hindrance makes 2,5-dimethyl-2-hexanol a suitable intermediate for reactions where controlled elimination to form alkenes is desired over nucleophilic substitution, or where the alcohol group must be protected during transformations of other functional groups in the molecule . Its distinct refractive index (1.4220) and boiling point (155–156 °C) also facilitate straightforward purification monitoring .

Identity Verification and Quality Control Testing in Procurement

The consistent and distinctive refractive index (n20/D 1.4220) provides a rapid, instrument-based identity confirmation test to distinguish 2,5-dimethyl-2-hexanol from common solvent adulterants such as 2-ethyl-1-hexanol (n20/D 1.431) or 1-octanol (n20/D 1.429) . This enables quality assurance personnel to detect gross substitution or contamination at receiving without the need for time-consuming chromatographic analysis, reducing the risk of using misidentified material in critical synthetic or formulation processes .

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